molecular formula C24H16ClN3O3 B250708 5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

Cat. No.: B250708
M. Wt: 429.9 g/mol
InChI Key: HZVBEPAQPIUDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a compound that has gained significant attention in scientific research due to its potential in various fields. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in cancer cell proliferation, survival, and angiogenesis. By inhibiting this pathway, the compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide in lab experiments is its potent anti-cancer activity. The compound can be used to study the mechanisms of cancer cell proliferation, survival, and angiogenesis. However, one of the limitations of using this compound is its toxicity. The compound has been shown to have toxic effects on normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide. One direction is to study the compound's potential in combination with other anti-cancer drugs to enhance its anti-cancer activity and reduce toxicity. Another direction is to study the compound's potential in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to investigate the compound's mechanism of action and the signaling pathways involved in its anti-cancer activity.
In conclusion, this compound is a compound with significant potential in scientific research, particularly in the field of cancer research. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential and limitations in various scientific research fields.

Synthesis Methods

The synthesis of 5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves a multi-step process. The first step is the synthesis of 3-chlorophenylboronic acid, which is then reacted with 2-methyl-4-bromo-1-(2-nitrophenyl) pyridine to form 2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-chlorophenylboronic acid. The final step involves the reaction of 2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-chlorophenylboronic acid with 2-furancarboxylic acid to form this compound.

Scientific Research Applications

5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been studied for its potential in various scientific research fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Properties

Molecular Formula

C24H16ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C24H16ClN3O3/c1-14-12-16(24-28-22-20(31-24)6-3-11-26-22)7-8-18(14)27-23(29)21-10-9-19(30-21)15-4-2-5-17(25)13-15/h2-13H,1H3,(H,27,29)

InChI Key

HZVBEPAQPIUDGY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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